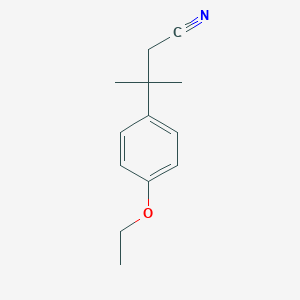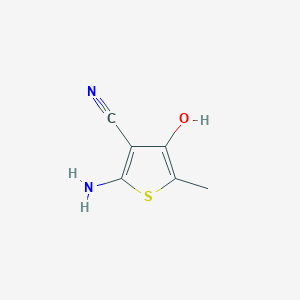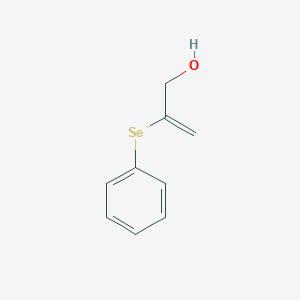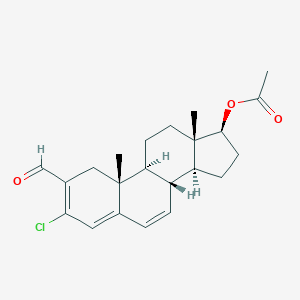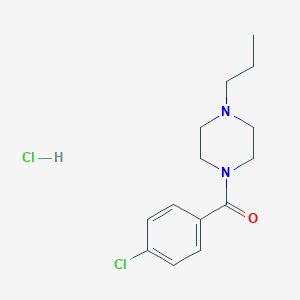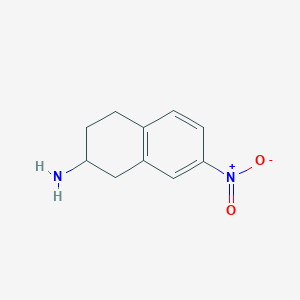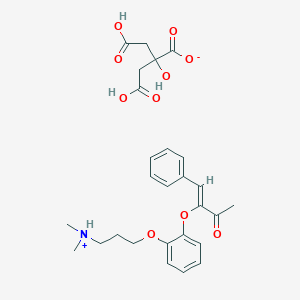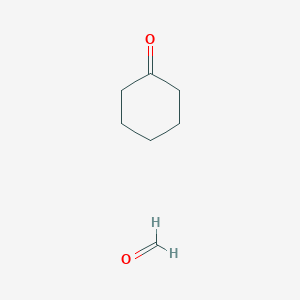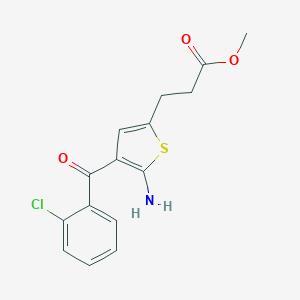
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, often involves the Gewald synthesis technique or modifications of it. These methods allow for the introduction of different substituents on the thiophene ring, which can significantly affect the compound's properties and activities. For instance, Romagnoli et al. (2012) explored the synthesis of a series of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the impact of modifications at the thiophene C-5 position on activity (Romagnoli et al., 2012).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their reactivity and interaction with biological targets. Crystallographic studies, such as those performed by Abbasi et al. (2011), provide detailed insights into the molecular geometry, crystal packing, and interactions within the crystal structure, influencing the compound's stability and reactivity (Abbasi et al., 2011).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including halogenation, alkylation, and cyclization, which can be tailored to produce compounds with desired properties. For example, Corral and Lissavetzky (1984) described the transformation of methyl 3-hydroxythiophene-2-carboxylate into thiophene-2,4-diols and subsequently into thiotetronic acids, showcasing the versatility of thiophene chemistry (Corral & Lissavetzky, 1984).
Applications De Recherche Scientifique
Allosteric Modulators of the A1 Adenosine Receptor
The compound 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene has been explored for its role as a pharmacophore in identifying small molecules acting as allosteric modulators at the adenosine A1 receptor. This scaffold is integral in enhancing allosteric activity, with specific studies showing the significance of substituents on the thiophene ring for modulating the activity at the receptor. These insights are crucial for understanding the structural requirements for allosteric modulation and have implications for the development of therapeutic agents targeting the adenosine A1 receptor (Romagnoli et al., 2015).
Structural and Antimicrobial Studies
The 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene scaffold has been utilized in synthesizing various derivatives with potential antimicrobial and analgesic activities. These studies involve not only the synthesis but also a detailed structural elucidation using techniques like IR, NMR, and mass spectral data, providing insights into the relationships between structure and biological activity. Such research contributes to the broader field of medicinal chemistry by identifying novel compounds with potential therapeutic applications (Kumara et al., 2009).
Propriétés
IUPAC Name |
methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-13(18)7-6-9-8-11(15(17)21-9)14(19)10-4-2-3-5-12(10)16/h2-5,8H,6-7,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTUUSFBUKOHGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546343 |
Source


|
| Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene | |
CAS RN |
100827-77-8 |
Source


|
| Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

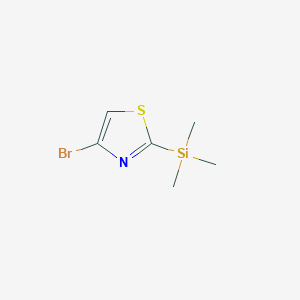
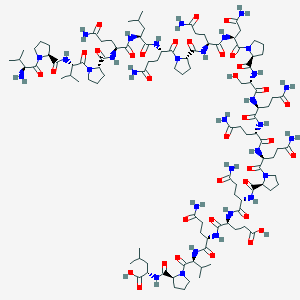
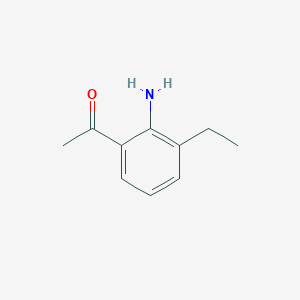

![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
